molecular formula C24H31N3O2S B2578191 1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 851937-20-7

1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2578191
CAS No.: 851937-20-7
M. Wt: 425.59
InChI Key: LOVPELOKAYYJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a complex organic compound that features a thiourea functional group This compound is notable for its unique structure, which includes a cyclohexyl group, a furan ring, and an indole moiety

Biochemical Analysis

Biochemical Properties

1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s indole derivative is known for its broad-spectrum biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties . The furan ring and cyclohexyl group further enhance its biochemical interactions, making it a versatile molecule in biochemical studies.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s indole derivative has been reported to exhibit cytotoxic activity against different cell lines, including human liver, breast, and colon cells . This suggests that the compound can modulate cell function and potentially be used in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole derivative in the compound is known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The furan ring and cyclohexyl group contribute to the compound’s stability and enhance its binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the indole derivative in the compound remains stable under various conditions, making it a reliable molecule for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. The indole derivative in the compound has been reported to have a threshold effect, where its biological activity increases with dosage up to a certain point, beyond which toxicity may occur .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. The indole derivative in the compound is known to affect metabolic flux and metabolite levels, making it a valuable molecule for studying metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s indole derivative is known to interact with various transporters, affecting its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s indole derivative is known to be directed to specific compartments or organelles, affecting its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan ring and the cyclohexyl group. The final step involves the formation of the thiourea group through a reaction with an appropriate isothiocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The thiourea group may also play a role in the compound’s bioactivity by forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea: Similar structure but lacks the methyl group on the indole ring.

    1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]urea: Similar structure but with a urea group instead of thiourea.

Uniqueness

The presence of the thiourea group in 1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea distinguishes it from similar compounds. This functional group imparts unique chemical properties and potential bioactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyclohexyl-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c1-17-21(22-15-19(28-2)10-11-23(22)25-17)12-13-27(16-20-9-6-14-29-20)24(30)26-18-7-4-3-5-8-18/h6,9-11,14-15,18,25H,3-5,7-8,12-13,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVPELOKAYYJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.